![molecular formula C7H13ClN2O2S B1471474 3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride CAS No. 1864057-88-4](/img/structure/B1471474.png)
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride is a compound that belongs to the thiazolidin-2,4-dione (TZD) family . The TZD moiety is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The structure of the thiazolidine-2,4-dione scaffold, also called glitazone, consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis
The molecular formula of 3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride is C7H13ClN2O2S, and its molecular weight is 224.71 g/mol.Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to interact with the ppar-γ receptor and cytoplasmic mur ligases .
Mode of Action
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride interacts with its targets, leading to a series of biochemical reactions. TZD analogues are known to improve insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, TZD analogues are known to influence the insulin signaling pathway by improving insulin resistance . They also affect bacterial cell wall synthesis by inhibiting Mur ligases, enzymes involved in the biosynthesis of peptidoglycan .
Result of Action
The molecular and cellular effects of 3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride’s action depend on its interaction with its targets. TZD analogues, for instance, can lead to improved insulin sensitivity in the case of PPAR-γ receptor activation . When inhibiting Mur ligases, they can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-2-8-3-4-9-6(10)5-12-7(9)11;/h8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCULPKVPWDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C(=O)CSC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1864057-88-4 | |
Record name | 2,4-Thiazolidinedione, 3-[2-(ethylamino)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864057-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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